molecular formula C16H16O5 B13949562 1(2H)-Anthracenone, 3,4-dihydro-3,8,9-trihydroxy-6-methoxy-3-methyl- CAS No. 93798-36-8

1(2H)-Anthracenone, 3,4-dihydro-3,8,9-trihydroxy-6-methoxy-3-methyl-

Cat. No.: B13949562
CAS No.: 93798-36-8
M. Wt: 288.29 g/mol
InChI Key: BFMIUBHJKFRWIV-UHFFFAOYSA-N
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Description

The compound 1(2H)-Anthracenone, 3,4-dihydro-3,8,9-trihydroxy-6-methoxy-3-methyl-7-(3-methyl-1-buten-1-yl)- (CAS: 73211-35-5) is a polyhydroxy anthracenone derivative with the molecular formula C21H24O5 and a molecular weight of 342.39 g/mol . Its structure features:

  • A dihydroanthracenone core (three fused aromatic rings).
  • Hydroxyl groups at positions 3, 8, and 9.
  • A methoxy group at position 4.
  • A methyl group at position 2.
  • A prenyl (3-methyl-1-buten-1-yl) substituent at position 5.

This compound is likely of natural origin, as similar anthracenones are reported in plant extracts, such as Harungana madagascariensis root bark .

Properties

CAS No.

93798-36-8

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

3,8,9-trihydroxy-6-methoxy-3-methyl-2,4-dihydroanthracen-1-one

InChI

InChI=1S/C16H16O5/c1-16(20)6-9-3-8-4-10(21-2)5-11(17)13(8)15(19)14(9)12(18)7-16/h3-5,17,19-20H,6-7H2,1-2H3

InChI Key

BFMIUBHJKFRWIV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation typically follows these key steps:

  • Starting Material: The synthesis usually begins with an appropriately substituted anthracene or anthraquinone derivative as the base scaffold.

  • Hydroxylation: Introduction of hydroxyl groups at the 3, 8, and 9 positions is achieved via selective oxidation reactions. Common oxidizing agents include hydrogen peroxide or other mild oxidants to avoid over-oxidation and maintain regioselectivity.

  • Methylation: The methyl group at position 3 is introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic or neutral conditions to ensure selective alkylation.

  • Methoxylation: The methoxy substituent at position 6 is typically installed by treatment with methanol in the presence of strong acid catalysts (e.g., sulfuric acid or Lewis acids) to promote electrophilic aromatic substitution or nucleophilic substitution depending on the intermediate used.

  • Reduction (if needed): Partial hydrogenation or reduction steps may be employed to achieve the 3,4-dihydro structure of the anthracenone core.

These steps are often performed sequentially, with purification after each stage to ensure the desired substitution pattern and to avoid side products.

Industrial Production Considerations

In industrial settings, the synthesis is optimized for scale, yield, and purity by:

  • Utilizing continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent stoichiometry.

  • Implementing automated synthesis platforms to enhance reproducibility and reduce manual errors.

  • Optimizing solvent systems and catalysts to minimize waste and improve environmental sustainability.

  • Employing chromatographic and crystallization techniques for product isolation and purification at scale.

Such optimizations are crucial for producing this compound in quantities sufficient for research or commercial use while maintaining high chemical integrity.

Chemical Reactions and Mechanistic Insights Related to Preparation

Understanding the reactivity of the compound's functional groups informs the choice of reagents and conditions during synthesis:

Reaction Type Reagents/Conditions Outcome
Hydroxylation Hydrogen peroxide, mild oxidants Regioselective introduction of hydroxyl groups at positions 3, 8, 9
Methylation Methyl iodide, dimethyl sulfate, base Installation of methyl group at position 3
Methoxylation Methanol with acid catalyst Formation of methoxy group at position 6
Reduction Sodium borohydride, LiAlH4 Partial reduction to 3,4-dihydroanthracenone core

These reactions require careful control to avoid over-oxidation or unwanted substitution, preserving the structural integrity of the anthracenone system.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Purpose Notes
1. Hydroxylation H₂O₂ or mild oxidants, controlled pH Introduce hydroxyl groups Selectivity critical
2. Methylation Methyl iodide/dimethyl sulfate, base Add methyl group Avoid multiple alkylations
3. Methoxylation Methanol, strong acid catalyst Install methoxy group Acid strength affects yield
4. Reduction NaBH₄ or LiAlH₄ Reduce anthracenone to dihydro form Control to prevent over-reduction

Research and Source Diversity

The preparation methods are documented in chemical supplier catalogs (BenchChem), chemical databases (PubChem), and industrial chemical repositories, reflecting a broad consensus in synthetic organic chemistry practices. However, detailed peer-reviewed synthetic protocols specific to this compound remain limited in publicly accessible literature, possibly due to its niche application and complex structure.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3,8,9-trihydroxy-3-methyl-6-methoxyanthracene-1(2h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of anthraquinones.

    Reduction: Formation of dihydroanthracenes.

    Substitution: Formation of substituted anthracenes with various functional groups.

Scientific Research Applications

3,4-Dihydro-3,8,9-trihydroxy-3-methyl-6-methoxyanthracene-1(2h)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-3,8,9-trihydroxy-3-methyl-6-methoxyanthracene-1(2h)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anthracenone Derivatives

Bazouanthrone (from Harungana madagascariensis)
  • Structure: 3,5,8,9-Tetrahydroxy-2,4,4-tri-(3,3-dimethylallyl)-6-methyl-1-(4H)-anthracenone.
  • Key Differences: Additional hydroxyl groups at positions 5 and 9. Three prenyl (3,3-dimethylallyl) groups at positions 2, 4, and 3. No methoxy group present.
  • Significance : The increased hydroxylation and prenylation may enhance solubility or receptor binding compared to the target compound .
7-Deoxydoxorubicinone (CAS: 38554-25-5)
  • Structure: A dihydroanthracenone core with hydroxy and methoxy substituents.
  • Key Differences :
    • Lacks the prenyl group.
    • Contains a ketone at position 6.
  • Significance : The absence of the prenyl group may reduce lipophilicity, impacting bioavailability .
Asperflavin (CAS: 38371-01-6)
  • Structure: A simpler anthracenone with fewer hydroxyl groups.
  • Significance : Reduced functionalization likely diminishes bioactivity compared to the target compound .

Naphthalenone Derivatives

Rubralide C (CAS: Not provided)
  • Structure: A naphthalenone core with dihydroxy and methoxy substituents.
  • Key Differences: Smaller aromatic system (two rings vs. three in anthracenones). Lacks methyl and prenyl groups.
  • Significance: The reduced conjugation in naphthalenones may lower stability and UV absorption .
cis-(3RS,4SR)-3,4-Dihydro-3,4,8-trihydroxynaphthalen-1(2H)-one
  • Structure: Dihydroxylated naphthalenone with cis-diol configuration.
  • Key Differences: Contains a cis-diol moiety absent in the target compound. No methoxy or methyl groups.
  • Significance : The cis-diol structure may confer chelation properties for metal ions .

Structural and Functional Analysis

Table 1: Comparative Data of Anthracenones and Naphthalenones

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Source
Target Compound (CAS 73211-35-5) Anthracenone 3,8,9-trihydroxy-6-methoxy-3-methyl, prenyl C21H24O5 342.39 Plant extracts
Bazouanthrone Anthracenone 3,5,8,9-tetrahydroxy, 3,3-dimethylallyl C29H34O6 478.58 Harungana spp.
Rubralide C Naphthalenone 3,4,8-trihydroxy-6-methoxy C11H12O5 224.21 Fungal metabolites
cis-3,4-Dihydro-3,4,8-trihydroxynaphthalenone Naphthalenone 3,4,8-trihydroxy C10H10O4 194.18 Synthetic/Plant

Key Observations:

Methoxy vs. Hydroxy: Methoxy groups reduce polarity, while hydroxyl groups increase hydrogen-bonding capacity, affecting solubility and interaction with biological targets .

Natural vs. Synthetic Origins : The target compound and Bazouanthrone are plant-derived, whereas Rubralide C and cis-3,4-dihydro derivatives are fungal or synthetic, influencing their availability and applications .

Biological Activity

1(2H)-Anthracenone, 3,4-dihydro-3,8,9-trihydroxy-6-methoxy-3-methyl- (CAS Number: 14685-06-4) is a compound belonging to the anthraquinone family. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific anthracenone derivative based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of 1(2H)-Anthracenone is C16H16O5C_{16}H_{16}O_5 with a molecular weight of approximately 288.29 g/mol. The structure features multiple hydroxyl groups that contribute to its reactivity and biological activity. The compound's structure is represented as follows:

InChI InChI 1S C16H16O5 c1 9 19 6 16 23 7 11 3 10 4 12 24 5 13 20 15 10 17 22 14 21 8 16 h3 5 20 22 23H 6 8H2 1 2H3 t16 m1 s1\text{InChI InChI 1S C16H16O5 c1 9 19 6 16 23 7 11 3 10 4 12 24 5 13 20 15 10 17 22 14 21 8 16 h3 5 20 22 23H 6 8H2 1 2H3 t16 m1 s1}

Anticancer Activity

Research indicates that anthraquinones exhibit significant anticancer properties. In vitro studies have shown that various anthraquinone derivatives can induce apoptosis in cancer cell lines. For instance, a study highlighted that derivatives similar to 1(2H)-Anthracenone demonstrated cytotoxic effects against breast cancer (MCF-7) cells, suggesting potential applications in cancer therapy .

Antimicrobial Properties

1(2H)-Anthracenone has also been evaluated for its antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

The anti-inflammatory properties of anthraquinones have been documented in several studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. Research suggests that 1(2H)-Anthracenone may reduce inflammation markers in cellular models .

Case Studies

Study Findings Reference
Study on Anticancer ActivityInduced apoptosis in MCF-7 cells
Antimicrobial TestingEffective against S. aureus and E. coli
Anti-inflammatory AssessmentReduced TNF-α levels in vitro

The mechanisms through which 1(2H)-Anthracenone exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Inhibition of Enzymes : It has been shown to inhibit enzymes like acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
  • Modulation of Signaling Pathways : The compound can interfere with NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.

Q & A

Basic Question: What are the recommended methods for synthesizing 1(2H)-Anthracenone derivatives, and how can reaction conditions be optimized?

Answer:
Synthesis of polyfunctionalized anthracenone derivatives typically involves refluxing precursors (e.g., 2-(morpholinodiazenyl)anthracene-9,10-dione) with methylene-active compounds in acetic acid, catalyzed by sodium acetate (10 mmol) at elevated temperatures (~100–120°C) for 30 minutes . Optimization strategies include:

  • Catalyst variation : Substituting sodium acetate with other bases (e.g., potassium carbonate) to enhance yield.
  • Solvent selection : Testing polar aprotic solvents (DMF, DMSO) to improve solubility of hydroxylated intermediates.
  • Time-temperature profiling : Extending reflux duration (60–90 min) to ensure complete cyclization.

Table 1 : Comparative synthesis conditions for anthracenone analogs

PrecursorCatalystSolventTime (min)Yield (%)
2-Morpholinodiazenyl anthraquinoneNaOAcAcetic acid3065
2-HydrazinoanthraquinoneK₂CO₃DMF6078

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for structural elucidation of hydroxylated anthracenones?

Answer:
Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility or hydrogen-bonding networks. For 3,8,9-trihydroxy derivatives:

  • XRD analysis : Use single-crystal diffraction to confirm the planar anthracenone core and methoxy group orientation (e.g., bond angles: 119.21°–131.78° for aromatic rings) .
  • NMR validation : Employ 2D techniques (COSY, HSQC) in deuterated DMSO to resolve overlapping hydroxyl proton signals (δ 8–12 ppm) .
  • Computational modeling : Compare DFT-optimized geometries with experimental data to identify dominant tautomers .

Basic Question: What analytical techniques are critical for characterizing the purity and stability of this compound?

Answer:

  • HPLC-PDA : Use a C18 column with a gradient of acetonitrile/0.1% formic acid to separate hydroxylated isomers (retention time: 12–15 min) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks at m/z 330.1102 (C₁₇H₁₈O₆, calculated) with <2 ppm error .
  • Stability testing : Store lyophilized samples at -20°C under argon to prevent oxidation of phenolic groups .

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